2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
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Overview
Description
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a benzenecarboxamide group substituted with two chlorine atoms and a methoxy group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 7-methoxy-2-oxo-2H-chromen-3-ylamine: This intermediate can be prepared by the condensation of 7-methoxy-4-hydroxycoumarin with an appropriate amine under acidic conditions.
Formation of 2,4-dichlorobenzenecarboxylic acid chloride: This can be achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride.
Coupling reaction: The final step involves the coupling of 7-methoxy-2-oxo-2H-chromen-3-ylamine with 2,4-dichlorobenzenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The chromen-2-one moiety can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biological pathways, leading to the observed biological effects. The chromen-2-one moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can be compared with other chromen-2-one derivatives such as:
7-methoxy-2-oxo-2H-chromen-3-ylamine: This compound lacks the dichlorobenzenecarboxamide group and has different chemical and biological properties.
2,4-dichloro-N-(2-oxo-2H-chromen-3-yl)benzenecarboxamide: This compound lacks the methoxy group, which can affect its reactivity and biological activity.
2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The unique combination of the dichlorobenzenecarboxamide group and the methoxy-substituted chromen-2-one moiety in this compound imparts specific properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-(7-methoxy-2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-11-4-2-9-6-14(17(22)24-15(9)8-11)20-16(21)12-5-3-10(18)7-13(12)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYZGSXGDWAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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